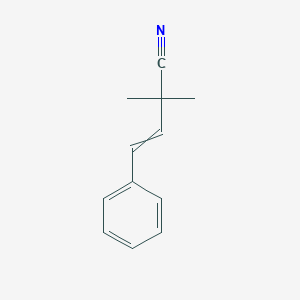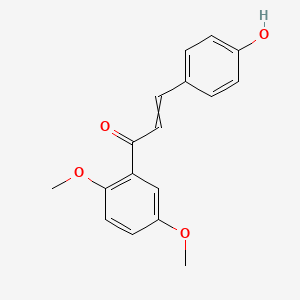
2',5'-Dimethoxy-4-hydroxychalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,5’-Dimethoxy-4-hydroxychalcone is a synthetic chalcone derivative belonging to the flavonoid class of phenolic compounds. Chalcones are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties . The unique structural features of chalcones, such as the presence of two aromatic rings linked by an aliphatic three-carbon chain, make them an interesting subject for chemical synthesis and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,5’-Dimethoxy-4-hydroxychalcone can be synthesized via the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2-hydroxyacetophenone with appropriately substituted benzaldehydes in the presence of a base, such as potassium hydroxide, in ethanol . The reaction typically proceeds at room temperature and yields the desired chalcone derivative after purification.
Industrial Production Methods
While specific industrial production methods for 2’,5’-Dimethoxy-4-hydroxychalcone are not well-documented, the general approach involves scaling up the Claisen-Schmidt condensation reaction. This may include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dimethoxy-4-hydroxychalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form flavones and flavanones.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcones.
Substitution: The methoxy and hydroxy groups on the aromatic rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include palladium(II) catalysts and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like halogens or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Flavones and flavanones.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcone derivatives.
Scientific Research Applications
Mechanism of Action
The biological activities of 2’,5’-Dimethoxy-4-hydroxychalcone are attributed to its ability to interact with various molecular targets and pathways. For example, it can inhibit the activity of enzymes such as lipoxygenase, which is involved in the inflammatory response . The compound’s antioxidant properties are due to its ability to scavenge free radicals and enhance the biosynthesis of glutathione .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2’,5’-Dimethoxy-4-hydroxychalcone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both methoxy and hydroxy groups on the aromatic rings enhances its potential as an antioxidant and enzyme inhibitor .
Properties
CAS No. |
177344-59-1 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H16O4/c1-20-14-8-10-17(21-2)15(11-14)16(19)9-5-12-3-6-13(18)7-4-12/h3-11,18H,1-2H3 |
InChI Key |
NZERHZIFOYEWGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


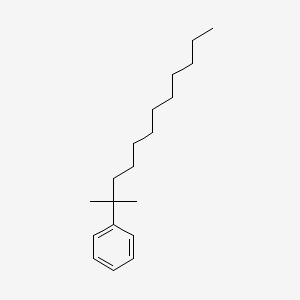
![3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B12561158.png)
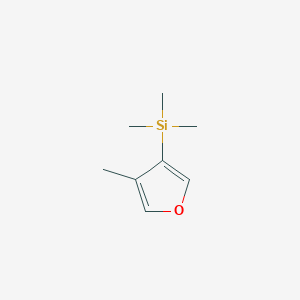
![[3-(4-Aminophenoxy)phenyl]methanol](/img/structure/B12561164.png)
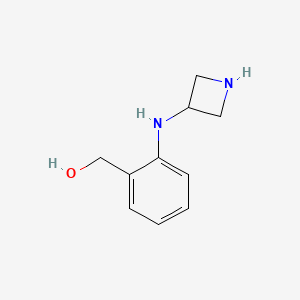
![3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol](/img/structure/B12561179.png)
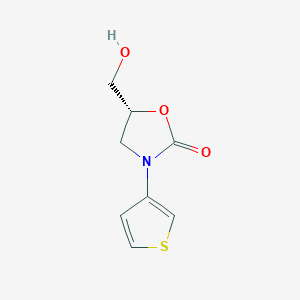
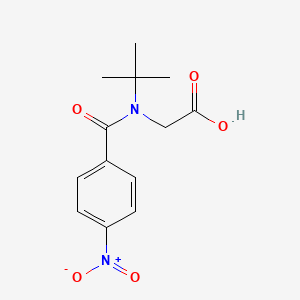
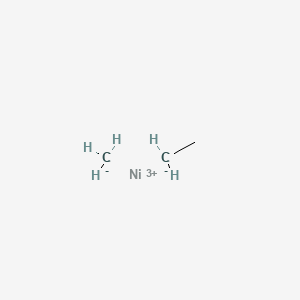
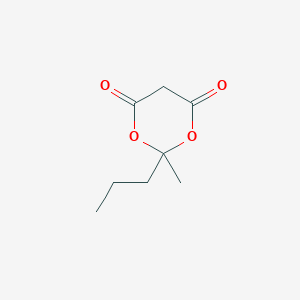
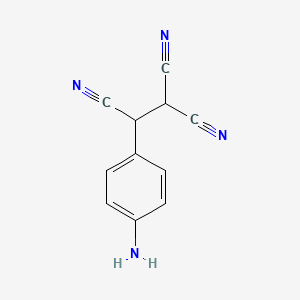
![1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12561222.png)

